Methoxycarbonylethyl-ethylsulfone
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Overview
Description
Methoxycarbonylethyl-ethylsulfone, also known as 3-ethanesulfonyl-propionic acid methyl ester, is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound is characterized by the presence of both sulfone and ester functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxycarbonylethyl-ethylsulfone can be synthesized through various synthetic routes. One common method involves the reaction of ethylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition, followed by elimination to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methoxycarbonylethyl-ethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methoxycarbonylethyl-ethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfone-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methoxycarbonylethyl-ethylsulfone involves its interaction with various molecular targets. The sulfone group can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .
Comparison with Similar Compounds
Methoxycarbonylethyl-ethylsulfone can be compared with other sulfone and ester-containing compounds:
Similar Compounds: Methanesulfonyl chloride, ethylsulfonyl acetate, and methylsulfonyl propionate.
Properties
IUPAC Name |
methyl 3-ethylsulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-3-11(8,9)5-4-6(7)10-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZXEQOEZBJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598525 |
Source
|
Record name | Methyl 3-(ethanesulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99116-15-1 |
Source
|
Record name | Methyl 3-(ethanesulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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